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Abstract
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell

Leukemia-1 (Mcl-1), a key survival factor for many hematological malignancies. This document

provides a comprehensive technical overview of ABBV-467, summarizing its mechanism of

action, preclinical efficacy, and clinical findings. It includes a compilation of quantitative data,

descriptions of experimental methodologies, and visual representations of signaling pathways

and experimental workflows to facilitate a deeper understanding of this compound for research

and drug development professionals.

Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic

pathway, with their dysregulation being a hallmark of cancer.[1] Mcl-1, a pro-survival member of

this family, is frequently overexpressed in various hematological malignancies, including

multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor

maintenance and resistance to therapy.[1][2] ABBV-467 is a novel macrocyclic molecule

designed to selectively inhibit Mcl-1, thereby restoring the apoptotic potential of cancer cells.[1]
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ABBV-467 selectively binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it

from sequestering pro-apoptotic proteins like Bak.[3] This releases Bak, which can then

oligomerize and induce mitochondrial outer membrane permeabilization, leading to the

activation of caspases and subsequent apoptosis.[3]
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Caption: Mcl-1 signaling pathway and the mechanism of action of ABBV-467.

Quantitative Preclinical Data
The preclinical activity of ABBV-467 has been evaluated in various in vitro and in vivo models

of hematological malignancies.

Table 1: In Vitro Activity of ABBV-467
Assay Type Target/Cell Line Result Reference

Binding Affinity (Ki) Mcl-1 <0.01 nM [4][5]

Binding Affinity (Ki)
Other Bcl-2 family

proteins
247-642 nM [4]

Cellular Activity

(EC50)

AMO-1 (Multiple

Myeloma)
0.16 nM [4]

Cellular Activity

(EC50)

H929 (Multiple

Myeloma)
0.47 nM [4]

Cellular Activity

(EC50)
MV4-11 (AML) 3.91 nM [4]

Cellular Activity

(EC50)

DLD-1 (Colorectal

Cancer)
>10,000 nM [4]

Table 2: In Vivo Efficacy of ABBV-467 in Xenograft
Models
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Cancer
Type

Xenograft
Model

Treatment
Dosing
Schedule

Tumor
Growth
Inhibition
(TGI)

Reference

Multiple

Myeloma
AMO-1

ABBV-467

(3.13 mg/kg,

i.v.)

Single dose 46% [1][4]

Multiple

Myeloma
AMO-1

ABBV-467

(6.25 mg/kg,

i.v.)

Single dose - [1][4]

Multiple

Myeloma
AMO-1

ABBV-467

(12.5 mg/kg,

i.v.)

Single dose

97%

(complete

regression)

[1][4]

AML OCI-AML2
ABBV-467 +

Venetoclax
- 99% [4]

AML OCI-AML2
ABBV-467 +

5-azacitidine
- 99% [4]

Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. Note that some specifics

are based on standard methodologies as full internal protocols are not publicly available.

In Vitro Binding Affinity Assay (FRET-based)
A Förster Resonance Energy Transfer (FRET) assay was likely used to determine the binding

affinity of ABBV-467 to Mcl-1 and other Bcl-2 family proteins.

Principle: This assay measures the proximity of two fluorophores. A fluorescently labeled

peptide corresponding to the BH3 domain of a pro-apoptotic protein is incubated with a

fluorescently labeled Bcl-2 family protein. Binding brings the fluorophores close, allowing

FRET to occur. A competing compound like ABBV-467 will disrupt this interaction, leading to

a decrease in the FRET signal.
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General Protocol:

Recombinant human Mcl-1 and other Bcl-2 family proteins are labeled with a donor

fluorophore (e.g., terbium chelate).

A synthetic peptide from a BH3-only protein (e.g., Bim) is labeled with an acceptor

fluorophore (e.g., fluorescein).

The labeled protein and peptide are incubated in an appropriate assay buffer to allow for

binding and generation of a stable FRET signal.

Serial dilutions of ABBV-467 are added to the mixture.

The reaction is incubated to reach equilibrium.

The FRET signal is measured using a plate reader capable of time-resolved fluorescence.

The Ki is calculated from the IC50 values determined from the dose-response curves.

Cellular Apoptosis Assays
The induction of apoptosis in cancer cell lines by ABBV-467 was assessed through multiple

assays.[1]

Caspase-3/7 Activation Assay:

Hematological cancer cell lines (e.g., H929) are seeded in 96-well plates.

Cells are treated with varying concentrations of ABBV-467 for a specified time.

A luminogenic substrate for activated caspase-3 and -7 (e.g., a proluminescent DEVD-

peptide) is added.

The luminescence, which is proportional to caspase activity, is measured using a

luminometer.

Mitochondrial Membrane Potential Assay:

Cells are treated with ABBV-467 as described above.
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A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent

manner (e.g., JC-1 or TMRM) is added to the cells.

The fluorescence is analyzed by flow cytometry. A decrease in fluorescence indicates a

loss of mitochondrial membrane potential, a hallmark of apoptosis.

Phosphatidylserine Externalization Assay (Annexin V Staining):

Cells are treated with ABBV-467.

Cells are washed and resuspended in an Annexin V binding buffer.

FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added.

After incubation, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative

cells are considered early apoptotic.

In Vivo Xenograft Studies
The antitumor efficacy of ABBV-467 was evaluated in mouse xenograft models of human

hematological malignancies.[1][2]

Animal Models: Female C.B-17 SCID-beige mice were used for AMO-1, OPM-2, NCI-H929,

and OCI-AML2 xenografts. Female NSG mice were used for MV4-11 systemic models.

Tumor Implantation:

For solid tumor xenografts, human cancer cells (e.g., 5 x 10^6 AMO-1 cells) were

implanted subcutaneously into the flanks of the mice.

For disseminated leukemia models, cells were injected intravenously.

Treatment:

Once tumors reached a palpable size (e.g., ~200 mm³), mice were randomized into

treatment and vehicle control groups.
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ABBV-467 was administered intravenously (i.v.) at the doses and schedules indicated in

Table 2.

For combination studies, venetoclax was administered orally (p.o.) and 5-azacitidine was

given intravenously.

Efficacy Assessment:

Tumor volume was measured regularly using calipers (Volume = 0.5 x length x width²).

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean

tumor volume of the treated group compared to the vehicle control group.

For systemic models, disease progression was monitored by bioluminescence imaging.

Body weight and overall health of the animals were monitored as indicators of toxicity.

Clinical Trial Findings
A first-in-human, multicenter, open-label, dose-escalation Phase I clinical trial (NCT04178902)

was conducted to evaluate the safety, pharmacokinetics, and efficacy of ABBV-467
monotherapy in patients with relapsed/refractory multiple myeloma.[1][2]

Patient Population: 8 patients with relapsed/refractory multiple myeloma were enrolled.[1][2]

[6]

Efficacy: One patient experienced disease control for 8 months.[1][6]

Safety: A significant safety concern emerged with increases in plasma cardiac troponin levels

observed in 4 of the 8 patients, suggesting potential on-target cardiotoxicity.[1][2][6] This is

considered a potential class effect for Mcl-1 inhibitors.[2]

Experimental Workflow: From Preclinical to Clinical
Evaluation
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Caption: Preclinical to clinical development workflow for ABBV-467.

Conclusion and Future Directions
ABBV-467 is a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical efficacy

in models of hematological malignancies. It effectively induces apoptosis in Mcl-1-dependent

cancer cells and leads to tumor regression in vivo, both as a monotherapy and in combination

with other agents. However, the first-in-human trial revealed a significant safety concern of

cardiac troponin elevation, suggesting on-target cardiotoxicity. This finding may represent a

class effect for Mcl-1 inhibitors and poses a challenge for the future clinical development of this

therapeutic class.[4] Further research is needed to understand and mitigate this cardiotoxicity

to unlock the full therapeutic potential of Mcl-1 inhibition in hematological malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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